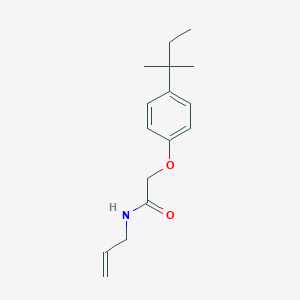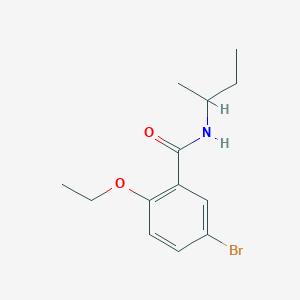
4-(Propanoylamino)phenyl 2-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propanoylamino)phenyl 2-propoxybenzoate, commonly known as PAPB, is a chemical compound that has been widely studied for its potential applications in scientific research. PAPB is a benzamide derivative that belongs to the class of compounds known as benzoylphenylureas. This molecule has been shown to possess a range of interesting properties that make it a valuable tool for researchers in various fields.
作用機序
PAPB has been shown to bind to the benzodiazepine site of GABA receptors, which results in an increase in the affinity of the receptor for GABA. This leads to an enhancement of GABAergic neurotransmission, which in turn can result in a range of physiological effects.
Biochemical and Physiological Effects:
PAPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PAPB can enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the central nervous system. This effect has been shown to be dose-dependent, with higher concentrations of PAPB resulting in greater enhancement of GABAergic neurotransmission.
実験室実験の利点と制限
One of the main advantages of using PAPB in lab experiments is that it is a highly specific ligand for the benzodiazepine site of GABA receptors. This makes it a valuable tool for studying the function of these receptors in a range of experimental systems. However, one limitation of using PAPB is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving PAPB. One area of interest is the development of new drugs that target the benzodiazepine site of GABA receptors. Another potential direction is the use of PAPB as a tool for studying the function of GABA receptors in different experimental systems, including in vivo models of neurological disorders. Finally, there is potential for the development of new synthetic methods for the production of PAPB, which could make it more widely available for use in research.
合成法
PAPB can be synthesized using a variety of methods. One of the most common approaches involves the reaction of 4-aminophenyl 2-propoxybenzoate with propanoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of PAPB as a white crystalline solid.
科学的研究の応用
PAPB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of PAPB as a tool for studying the function of GABA receptors. GABA receptors are important targets for the development of new drugs for the treatment of a range of neurological disorders, including anxiety, epilepsy, and schizophrenia.
特性
製品名 |
4-(Propanoylamino)phenyl 2-propoxybenzoate |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
[4-(propanoylamino)phenyl] 2-propoxybenzoate |
InChI |
InChI=1S/C19H21NO4/c1-3-13-23-17-8-6-5-7-16(17)19(22)24-15-11-9-14(10-12-15)20-18(21)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
InChIキー |
YSCTZFHYEAEUBH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)CC |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)

![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)

![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)